molecular formula C18H17N5O2 B11772923 1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-3-(4-phenoxyphenyl)guanidine

1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-3-(4-phenoxyphenyl)guanidine

Cat. No.: B11772923
M. Wt: 335.4 g/mol
InChI Key: KJFCEDOEAVKEPY-UHFFFAOYSA-N
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Description

1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-3-(4-phenoxyphenyl)guanidine is a complex organic compound with a molecular formula of C18H17N5O2. This compound is characterized by the presence of a dihydropyrimidinone ring and a phenoxyphenyl group, making it a subject of interest in various scientific fields .

Preparation Methods

The synthesis of 1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-3-(4-phenoxyphenyl)guanidine typically involves multi-step organic reactions. The process begins with the formation of the dihydropyrimidinone core, followed by the introduction of the phenoxyphenyl group. Common reagents used in these reactions include guanidine derivatives, methylating agents, and phenoxyphenyl halides. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-3-(4-phenoxyphenyl)guanidine undergoes various chemical reactions, including:

Scientific Research Applications

1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-3-(4-phenoxyphenyl)guanidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-3-(4-phenoxyphenyl)guanidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

When compared to similar compounds, 1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-3-(4-phenoxyphenyl)guanidine stands out due to its unique structural features and versatile applications. Similar compounds include:

Properties

IUPAC Name

2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-1-(4-phenoxyphenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c1-12-11-16(24)22-18(20-12)23-17(19)21-13-7-9-15(10-8-13)25-14-5-3-2-4-6-14/h2-11H,1H3,(H4,19,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFCEDOEAVKEPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N=C(N)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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